molecular formula C16H20N2O4S-2 B11821592 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate

4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate

Cat. No.: B11821592
M. Wt: 336.4 g/mol
InChI Key: VJSXOBXXVSDFKR-UHFFFAOYSA-L
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Description

4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methyl and amino groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline involves several steps. One common method includes the reaction of 4-iodo-2,6-dimethyl-benzenamine with N,N-dimethylacetamide . This reaction is typically carried out under inert conditions to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and yield. For instance, the final product can be obtained by treating the intermediate with hydrochloric acid in diisopropyl ether .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is often used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes .

Scientific Research Applications

4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C16H20N2O4S-2

Molecular Weight

336.4 g/mol

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate

InChI

InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4)/p-2

InChI Key

VJSXOBXXVSDFKR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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